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molecular formula C10H11NO2 B8796369 Ethyl 3-(pyridin-2-yl)acrylate

Ethyl 3-(pyridin-2-yl)acrylate

Cat. No. B8796369
M. Wt: 177.20 g/mol
InChI Key: KLWMOCBNXFKZOS-UHFFFAOYSA-N
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Patent
US06642250B2

Procedure details

To a suspension of ethyl 3-(pyridin-2-yl)acrylate (2.8 g) in methanol (150 ml) was added 10% palladium on carbon (230 mg) and the mixture was stirred under hydrogen gas atmosphere for 3 hours at room temperature and then filtered to remove an insoluble. Evaporation of solvent from the filtrate yielded ethyl 3-(pyridin-2-yl)propionate (2.5 g, 88%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>CO.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=CC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen gas atmosphere for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove an insoluble
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent from the filtrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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